molecular formula C24H20O B588504 9-Anthracenepropanoic Acid Ethyl Ester CAS No. 109690-74-6

9-Anthracenepropanoic Acid Ethyl Ester

Cat. No.: B588504
CAS No.: 109690-74-6
M. Wt: 324.423
InChI Key: NFSSIRBKTMVUKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of esters, including 9-Anthracenepropanoic Acid Ethyl Ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. For this compound, the reaction involves 9-Anthracenepropanoic Acid and ethanol, with a mineral acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-Anthracenepropanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 9-Anthracenepropanoic Acid and ethanol.

    Reduction: 9-Anthracenepropanol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

9-Anthracenepropanoic Acid Ethyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Anthracenepropanoic Acid Ethyl Ester involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can further interact with biological molecules. The aromatic anthracene moiety can participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenepropanoic Acid: The parent carboxylic acid of the ester.

    Anthracene: The core polycyclic aromatic hydrocarbon structure.

    9-Anthracenemethanol: A related compound with a hydroxyl group instead of the ester group.

Uniqueness

9-Anthracenepropanoic Acid Ethyl Ester is unique due to its combination of the anthracene aromatic system and the ester functionality, which allows it to participate in a variety of chemical reactions and interactions. This makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-anthracen-9-yl-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O/c1-17-10-12-18(13-11-17)24(25)15-14-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-13,16H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSIRBKTMVUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747047
Record name 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109690-74-6
Record name 3-(Anthracen-9-yl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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